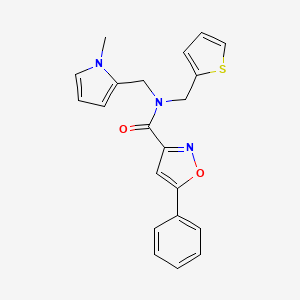![molecular formula C14H19BrN2O5 B2929350 tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate CAS No. 1707714-76-8](/img/structure/B2929350.png)
tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate is a synthetic organic compound with the molecular formula C14H19BrN2O5. It is characterized by the presence of a tert-butyl carbamate group, a bromo-nitrophenoxy moiety, and a propyl linker. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Applications De Recherche Scientifique
tert-Butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, such as hydrogen bonding and van der waals forces . The bromine atom in the compound may also participate in halogen bonding, which can significantly influence the binding affinity and selectivity of the compound .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Similar compounds are known to have good absorption, distribution, metabolism, and excretion (adme) properties . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds are known to induce a range of effects at the molecular and cellular level, including changes in gene expression, enzyme activity, and cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate typically involves multiple steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable phenol derivative with a bromoalkane to introduce the bromo-nitrophenoxy group.
Carbamate Formation: The intermediate product is then reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of new derivatives with different substituents on the phenoxy ring.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of quinone derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
Uniqueness
tert-Butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate is unique due to the presence of both bromo and nitro groups on the phenoxy ring, which imparts distinct reactivity and potential biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5/c1-14(2,3)22-13(18)16-7-4-8-21-12-9-10(17(19)20)5-6-11(12)15/h5-6,9H,4,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNAALPBDQURFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2929270.png)
![4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929273.png)
![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2929274.png)
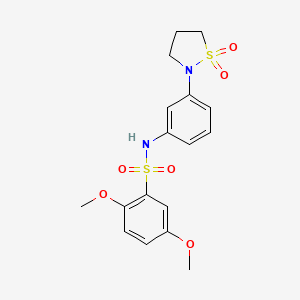

![Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2929277.png)
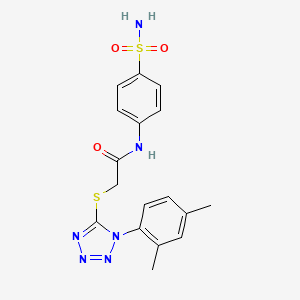
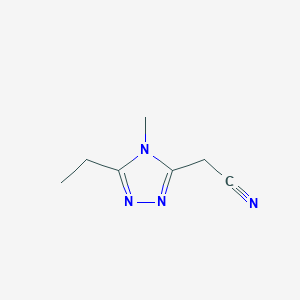
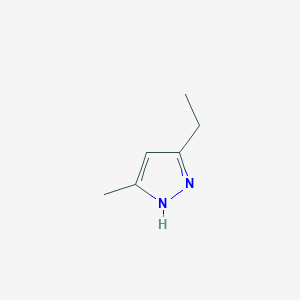
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine](/img/structure/B2929284.png)
![4-{[1-(2,5-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2929285.png)
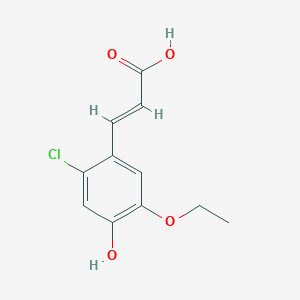
![N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2929287.png)
